Bis[4-(3-nitrophenoxy)phenyl]methanone
Description
Properties
CAS No. |
105112-81-0 |
|---|---|
Molecular Formula |
C25H16N2O7 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
bis[4-(3-nitrophenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H16N2O7/c28-25(17-7-11-21(12-8-17)33-23-5-1-3-19(15-23)26(29)30)18-9-13-22(14-10-18)34-24-6-2-4-20(16-24)27(31)32/h1-16H |
InChI Key |
QCSMPLHIPFMQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of Bis[4-(3-nitrophenoxy)phenyl]methanone, emphasizing substituent effects on properties and applications:
Key Comparative Insights :
Electron-Withdrawing vs. Phenoxazine (Px2BP) and indole substituents introduce extended π-conjugation, enabling TADF and electroluminescence, which nitro-substituted analogs may lack due to excessive electron withdrawal .
Biological Activity: Thiadiazole-containing derivatives (e.g., C1) exhibit antimicrobial properties, whereas nitro-substituted methanones are more likely to be cytotoxic unless degraded (as seen in malachite green degradation) .
Thermal and Chemical Stability: Bis(4-phenoxyphenyl)methanone demonstrates high thermal stability (evidenced by gas-phase IR studies), a trait likely shared by nitro-substituted analogs due to rigid aromatic frameworks . Fluorinated derivatives (e.g., trifluoromethyl-substituted methanones) exhibit enhanced chemical inertness and hydrophobicity, advantageous in harsh environments .
Synthetic Complexity: Nitro-substituted methanones may require controlled reaction conditions to avoid over-reduction of nitro groups, whereas amino or alkoxy derivatives (e.g., phenoxazine-based Px2BP) involve multi-step coupling reactions .
Q & A
Q. What are the common synthetic routes for preparing Bis[4-(3-nitrophenoxy)phenyl]methanone, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling . For Friedel-Crafts, 3-nitrophenoxybenzene derivatives react with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C . For Ullmann coupling, aryl halides and boronic acids are coupled using palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/water at 80–100°C . Yield optimization requires strict control of stoichiometry, solvent purity, and reaction time. Impurities from nitro group reduction may necessitate purification via column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 190–200 ppm). Coupling patterns distinguish nitro-substituted phenyl rings .
- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and asymmetric NO₂ stretches (~1520, 1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z ~434) and fragmentation patterns validate molecular weight and structural motifs .
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NO₂ stretching frequencies) in this compound?
- Methodological Answer : Contradictory IR data may arise from solvent effects or crystal packing . To resolve:
- Compare spectra in multiple solvents (e.g., KBr pellet vs. ATR).
- Perform X-ray crystallography to assess intermolecular interactions affecting vibrational modes .
- Use DFT calculations (e.g., Gaussian 16) to simulate spectra and identify deviations caused by conformational isomers .
Cross-validate findings with NIST/EPA DSSTox reference data .
Q. What experimental strategies assess the compound’s stability under thermal or photolytic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition onset temperature (~250–300°C) .
- Photostability Testing : Expose to UV light (λ = 254 nm) in a quartz cell; monitor degradation via HPLC every 24 hours. Use LC-MS to identify photoproducts (e.g., nitroso derivatives) .
- Accelerated Aging Studies : Store at 40°C/75% RH for 6 months; track purity loss using HPLC-DAD .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., carbonyl carbon).
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition states using GROMACS .
- Validate predictions with Hammett σ constants for nitro-substituted aryl groups .
Q. What experimental designs evaluate the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C; quantify degradation via GC-MS .
- Adsorption-Desorption Tests : Use OECD Guideline 106 with soil columns; measure distribution coefficients (Kd) .
- Microcosm Experiments : Introduce to microbial communities; track biodegradation via qPCR and metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
